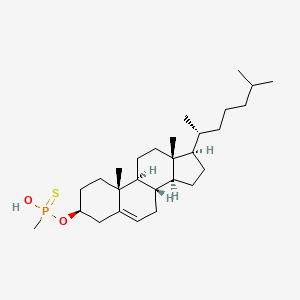
Cholesterol-3-mtp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterol-3-mtp, also known as microsomal triglyceride transfer protein, is a protein that plays a crucial role in lipid metabolism. It is primarily involved in the transfer of triglycerides, cholesterol esters, and other lipids between membrane vesicles. This protein is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins, which are critical for lipid transport in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of microsomal triglyceride transfer protein involves the isolation and purification of the protein from mammalian liver microsomes. The protein is typically extracted using non-denaturing detergents and chaotropic agents such as guanidine hydrochloride, sodium perchlorate, and potassium thiocyanate .
Industrial Production Methods: Industrial production of microsomal triglyceride transfer protein is not common due to its complex nature and the need for specialized equipment and conditions. recombinant DNA technology can be used to produce the protein in large quantities by inserting the gene encoding the protein into suitable host cells, such as bacteria or yeast, and then purifying the protein from these cells .
Analyse Des Réactions Chimiques
Types of Reactions: Microsomal triglyceride transfer protein undergoes various biochemical reactions, including lipid transfer, esterification, and protein-protein interactions. It is involved in the transfer of neutral lipids, such as triglycerides and cholesterol esters, between membrane vesicles .
Common Reagents and Conditions: The protein’s activity is influenced by the presence of specific lipids and detergents. Non-denaturing detergents like octyl β-glucoside are commonly used to maintain the protein’s structure and function during experiments .
Major Products Formed: The primary products formed from the reactions involving microsomal triglyceride transfer protein are apolipoprotein B-containing lipoproteins, which include very low-density lipoproteins and chylomicrons .
Applications De Recherche Scientifique
Microsomal triglyceride transfer protein has several scientific research applications, including:
Chemistry: It is used to study lipid transfer mechanisms and the role of lipids in cellular processes.
Biology: The protein is essential for understanding lipid metabolism and its regulation in various physiological and pathological conditions.
Mécanisme D'action
Microsomal triglyceride transfer protein functions by transferring neutral lipids between membrane vesicles within the lumen of the endoplasmic reticulum. It interacts with apolipoprotein B to facilitate the assembly and secretion of lipoproteins. Inhibition of this protein leads to a reduction in the formation of very low-density lipoproteins and chylomicrons, thereby lowering low-density lipoprotein cholesterol levels .
Comparaison Avec Des Composés Similaires
Microsomal triglyceride transfer protein is unique in its ability to transfer neutral lipids and its essential role in lipoprotein assembly. Similar compounds include:
Apolipoprotein B: A protein that works in conjunction with microsomal triglyceride transfer protein to form lipoproteins.
Acyl-CoAcholesterol O-acyl transferase (ACAT): An enzyme involved in cholesterol esterification, which works alongside microsomal triglyceride transfer protein in lipid metabolism.
Microsomal triglyceride transfer protein stands out due to its multifunctional nature and its critical role in lipid transfer and lipoprotein assembly.
Propriétés
Numéro CAS |
155538-88-8 |
|---|---|
Formule moléculaire |
C28H49O2PS |
Poids moléculaire |
480.732 |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C28H49O2PS/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(30-31(6,29)32)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3,(H,29,32)/t20-,22+,23+,24-,25+,26+,27+,28-,31?/m1/s1 |
Clé InChI |
GRAIUVJIVLZZBL-ASRIKGTLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(C)O)C)C |
Synonymes |
cholesterol-3-O-methylthiophosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


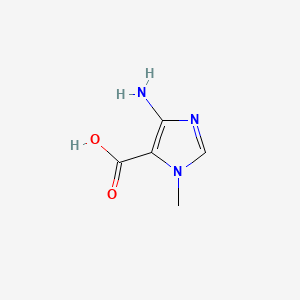
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)


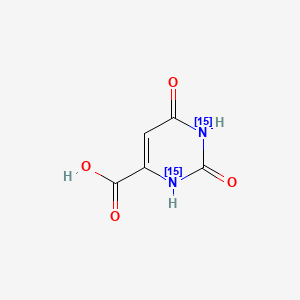
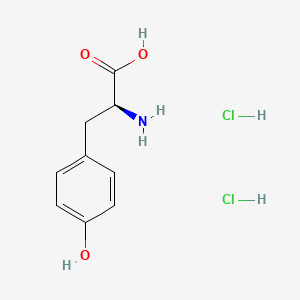

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
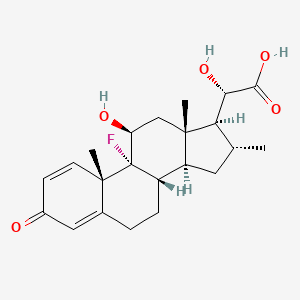
![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)
